molecular formula C16H16N2O2S B4905822 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4905822
M. Wt: 300.4 g/mol
InChI Key: BIJRCIXNGOXHDC-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-chromene-3-carbonitrile class, characterized by a bicyclic chromene core substituted with amino, cyano, and aryl/heteroaryl groups. The thiophen-3-yl substituent distinguishes it from analogs with phenyl, naphthyl, or thiophen-2-yl groups. Chromene derivatives are notable for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-16(2)5-11(19)14-12(6-16)20-15(18)10(7-17)13(14)9-3-4-21-8-9/h3-4,8,13H,5-6,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJRCIXNGOXHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula of the compound is C22H21N3OSC_{22}H_{21}N_{3}OS. Its structure includes a chromene core with a thiophenyl substituent and a carbonitrile group, contributing to its biological activity. The compound's structural features are essential for understanding its mechanism of action.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Chromene derivatives have shown potential in inducing apoptosis in cancer cells. They disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation pathways .
  • Antimicrobial Properties : Some studies suggest that chromenes can inhibit bacterial growth and exhibit antifungal activity. The presence of the thiophenyl group may enhance these effects .
  • Antioxidant Activity : Certain chromene derivatives demonstrate significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

The biological activities of chromene derivatives are often attributed to their ability to interact with various biological targets:

  • Tubulin Interaction : Chromenes can bind to tubulin, inhibiting its polymerization and leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication .
  • Receptor Modulation : Certain chromenes act as selective inhibitors for specific receptors involved in inflammation and immune responses .

Data Table: Biological Activities of Related Chromene Compounds

Compound NameActivity TypeMechanism of ActionReference
2H-ChromeneAnticancerInduces apoptosis via tubulin inhibition
4H-ChromeneAntimicrobialInhibits bacterial growth
BenzofuranAntioxidantScavenges free radicals
Chromene DerivativeEnzyme InhibitionInhibits DNA gyrase B

Case Studies

  • Anticancer Study : A study demonstrated that a related 4H-chromene derivative induced apoptosis in human cancer cell lines by activating caspases and disrupting mitochondrial membrane potential . This suggests that the compound may have similar mechanisms due to structural similarities.
  • Antimicrobial Evaluation : Another research evaluated various chromene derivatives for antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited MIC values as low as 10 µg/mL against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound* Thiophen-3-yl C₁₆H₁₅N₂O₂S 299.37 Not reported Similar to 6j (IR: NH₂ ~3312 cm⁻¹, CN ~2187 cm⁻¹)
2-Amino-4-(thiophen-2-yl) analog Thiophen-2-yl C₁₅H₁₃N₂O₂S 285.34 232–234 IR: NH₂ (3312 cm⁻¹), CN (2250 cm⁻¹)
2-Amino-4-phenyl derivative Phenyl C₁₇H₁₇N₂O₂ 281.33 207–208 ¹H NMR: δ 1.04 (s, CH₃), 4.18 (s, CH)
2-Amino-4-(4-chlorophenyl) analog 4-Chlorophenyl C₁₇H₁₆ClN₂O₂ 315.78 Not reported PubChem ID: 2737747
2-Amino-4-(1-naphthyl) analog 1-Naphthyl C₂₀H₁₇N₂O₂ 317.36 Not reported X-ray structure: P1 space group

Key Research Findings and Trends

Substituent Effects :

  • Thiophen-2-yl vs. Thiophen-3-yl: The position of the sulfur atom influences hydrogen bonding and bioactivity. Thiophen-2-yl forms stronger intermolecular interactions .
  • Bulky groups (e.g., naphthyl): Enhance anticancer activity but reduce solubility .
  • Electron-withdrawing groups (e.g., Cl): Improve antimicrobial potency .

Pharmacological Optimization :

  • Tyrosinase inhibition is maximized with polar substituents (e.g., 4-chlorobenzyl) .
  • Anticancer activity correlates with planar aromatic substituents (e.g., 1-naphthyl) .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReactantsCatalyst/SolventKey IntermediateYield RangeSource
14-Chlorobenzaldehyde + Ethyl acetoacetatePiperidine/EthanolKnoevenagel adduct65–75%
2Hexahydroquinoline core formationH2SO4/Acetic acidCyclized chromene70–80%
3Thiophen-3-yl introductionKF-Alumina/EtOHFunctionalized chromene60–70%

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, the thiophen-3-yl group adopts a twisted conformation relative to the chromene ring (torsion angle: 170.93°) .
  • NMR Spectroscopy : 1H NMR confirms the presence of NH2 (δ 4.2–5.0 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for C≡N (2200–2250 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Q. Table 2: Crystallographic Data Comparison

ParameterValue (Study 1) Value (Study 2)
Space GroupTriclinic, P1Monoclinic, C2/c
a (Å)8.593125.021
b (Å)8.74098.8724
β (°)70.088114.721
R Factor0.0450.062

How do variations in substituents (e.g., thiophen-3-yl vs. phenyl) influence chemical reactivity and biological activity?

Answer:

  • Thiophen-3-yl : Enhances π-π stacking with biological targets (e.g., enzymes) due to electron-rich aromaticity, improving antimicrobial activity .
  • 7,7-Dimethyl groups : Increase steric hindrance, reducing oxidation susceptibility of the chromene ring .
  • Cyanide substituent : Stabilizes the enol tautomer, facilitating hydrogen bonding in crystal packing .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentBiological Activity (MIC, μg/mL)Source
Thiophen-3-yl12.5 (Antimicrobial)
4-Chlorophenyl25.0 (Antifungal)
4-Methylphenyl50.0 (Antioxidant)

What strategies optimize synthesis yield in multi-step reactions?

Answer:

  • Catalyst Optimization : Use KF-alumina for Michael additions (yield improvement: 15–20%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Step Monitoring : TLC/HPLC tracking of intermediates reduces side-product formation .

How should researchers resolve contradictions in crystallographic data interpretation?

Answer:

  • Cross-Validation : Compare experimental bond lengths (C–C: 1.52 Å) with standard values (Allen et al., 1987) .
  • Software Refinement : Use SHELX for hydrogen-bond motif analysis (e.g., N–H···O interactions) .
  • Data-to-Parameter Ratio : Maintain ratios > 10:1 to ensure model reliability .

How to design SAR studies for evaluating biological potential?

Answer:

Analog Synthesis : Replace thiophen-3-yl with electron-deficient (e.g., nitro-phenyl) or bulky groups (e.g., trifluoromethyl) .

Bioassays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Computational Modeling : Dock analogs into target enzymes (e.g., DHFR) to predict binding affinity .

Q. Table 4: SAR Design Framework

ParameterMethodExample
Substituent VariationNucleophilic substitution3-Trifluoromethyl vs. 3-CN
BioassayAntimicrobial screeningMIC determination
Modeling SoftwareAutoDock VinaBinding energy (ΔG) calculation

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